3-(3,3-Difluoropiperidin-1-yl)propanenitrile
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Overview
Description
3-(3,3-Difluoropiperidin-1-yl)propanenitrile is a fluorinated piperidine derivative. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine atoms in the piperidine ring enhances its chemical properties, making it a valuable building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Difluoropiperidin-1-yl)propanenitrile typically involves the fluorination of piperidine derivatives. One common method includes the reaction of piperidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The resulting fluorinated piperidine is then reacted with acrylonitrile to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
3-(3,3-Difluoropiperidin-1-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Oxo derivatives of the piperidine ring.
Reduction: Amine derivatives with reduced nitrile groups.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3,3-Difluoropiperidin-1-yl)propanenitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Materials Science: The compound’s fluorinated nature makes it useful in the development of advanced materials with unique properties, such as increased thermal stability and resistance to degradation.
Biochemistry: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Chemistry: The compound is employed in the synthesis of agrochemicals and specialty chemicals due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 3-(3,3-Difluoropiperidin-1-yl)propanenitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the context. In receptor binding studies, it can serve as a ligand, providing insights into receptor-ligand interactions and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3,3-Difluoropiperidine hydrochloride: A closely related compound with similar fluorinated piperidine structure.
3-(4,4-Difluoropiperidin-1-yl)propanenitrile: Another fluorinated piperidine derivative with slight structural variations.
3-(3-(Piperidin-1-yl)propyl)indoles: Compounds with a piperidine ring and indole moiety, used in receptor binding studies.
Uniqueness
3-(3,3-Difluoropiperidin-1-yl)propanenitrile stands out due to its specific fluorination pattern, which imparts unique chemical properties such as increased lipophilicity and metabolic stability. These characteristics make it a valuable tool in drug discovery and materials science.
Properties
IUPAC Name |
3-(3,3-difluoropiperidin-1-yl)propanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2N2/c9-8(10)3-1-5-12(7-8)6-2-4-11/h1-3,5-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWBRDDNYPOQLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCC#N)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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